2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
This compound features a benzonitrile core substituted with fluorine (position 2), methoxy (position 6), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (position 3). The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, critical in synthesizing biaryl structures for pharmaceuticals and materials science. The fluorine and methoxy substituents modulate electronic effects, influencing reactivity and stability .
Properties
Molecular Formula |
C14H17BFNO3 |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(18-5)9(8-17)12(10)16/h6-7H,1-5H3 |
InChI Key |
ZTKYOOIKMVIXEF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)C#N)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a palladium-catalyzed borylation of a halogenated aromatic precursor, specifically a halogenated 2-fluoro-6-methoxybenzonitrile derivative. The key reaction is the Miayura borylation , where a diboron reagent is introduced onto an aryl halide under palladium catalysis to form the corresponding arylboronate ester.
Starting Materials and Reagents
- Aryl halide precursor: 2-fluoro-6-methoxy-3-halobenzonitrile (usually bromide or iodide).
- Diboron reagent: Bis(pinacolato)diboron (B2pin2).
- Catalyst: Palladium complexes such as PdCl2(dppf) or Pd(dppf)Cl2·DCM (dppf = 1,1'-bis(diphenylphosphino)ferrocene).
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).
- Solvent: 1,4-dioxane, sometimes mixed with dimethylformamide (DMF).
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
Typical Reaction Conditions
| Parameter | Typical Value/Range |
|---|---|
| Temperature | 80–100 °C |
| Reaction time | 12–36 hours (overnight to 1.5 days) |
| Catalyst loading | 3–10 mol% |
| Base equivalents | 2–3 equivalents |
| Solvent volume | 10–20 mL per 5 mmol scale |
| Atmosphere | Nitrogen or argon |
Representative Preparation Procedure
Step 1: Preparation of 2-Fluoro-6-methoxy-3-halobenzonitrile
- The halogenated precursor is synthesized via selective halogenation of 2-fluoro-6-methoxybenzonitrile or via substitution reactions starting from appropriate methoxy-fluoro-benzonitrile derivatives.
Step 2: Palladium-Catalyzed Borylation
- In a dry reaction vessel under nitrogen, 2-fluoro-6-methoxy-3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) are combined in 1,4-dioxane (10 mL per 5 mmol).
- PdCl2(dppf) (3 mol%) is added.
- The reaction mixture is degassed by nitrogen purge and sealed.
- The mixture is stirred at 80–100 °C for 12–36 hours.
- After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the desired boronate ester.
Example Yields and Purification
| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Fluoro-6-methoxy-3-bromobenzonitrile | PdCl2(dppf) 3 mol% | KOAc (3 eq) | 1,4-Dioxane | 80 | 36 | 70–81 | Purified by flash chromatography |
| 2 | 2-Fluoro-6-methoxy-3-iodobenzonitrile | Pd(dppf)Cl2·DCM 10% | KOAc (3 eq) | 1,4-Dioxane/DMF | 100 | 12–24 | ~75 | Sealed tube, inert atmosphere |
Analytical Data and Characterization
- NMR Spectroscopy: Characteristic signals for aromatic protons, methoxy group, and boronate ester methyl groups.
- Mass Spectrometry: Molecular ion peak consistent with molecular formula $$ C{15}H{17}BFNO_3 $$.
- Purity: Typically >95% by HPLC or GC analysis.
- Melting Point: Consistent with literature values for similar boronic esters.
Notes on Reaction Mechanism and Optimization
- The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester.
- Potassium acetate acts as a mild base facilitating transmetalation.
- Reaction temperature and time are critical for maximizing yield and minimizing side products.
- Use of dry solvents and inert atmosphere is essential to avoid catalyst deactivation and hydrolysis of boronate esters.
Comparison with Analogous Compounds
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Halogenation | Selective halogenation of 2-fluoro-6-methoxybenzonitrile | Halogenated precursor | Precursor for borylation |
| Borylation | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, 80–100 °C, 12–36 h | 70–81% yield | Purification by chromatography |
| Purification | Flash chromatography (silica gel, EtOAc/hexanes) | Pure boronate ester | Confirmed by NMR, MS |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acid derivatives. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Research into boronic acid derivatives for their potential use in drug development, including cancer therapy and enzyme inhibition.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic acid derivative in various chemical reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Substitution Pattern and Electronic Effects
The table below compares substituent positions and electronic properties of related compounds:
Key Observations :
- Fluorine vs.
- Methoxy vs. Amino: Methoxy (OCH3) is moderately electron-donating, while amino (NH2) strongly activates the aromatic ring, making the latter more reactive in electrophilic substitutions .
Reactivity in Suzuki-Miyaura Coupling
The boronate ester’s reactivity is influenced by substituents:
- Steric Effects : Bulky groups (e.g., cyclopropyl in 2-cyclopropyl-6-dioxaborolan-2-ylbenzonitrile ) hinder coupling efficiency. The target compound’s methoxy group imposes moderate steric hindrance.
- Electronic Effects : Electron-withdrawing groups (e.g., F, CN) stabilize the boronate and improve transmetallation rates. The target compound’s nitrile and fluorine enhance this effect compared to methoxy-methyl derivatives .
Biological Activity
2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.
- IUPAC Name : this compound
- Molecular Formula : C14H20BFO4
- Molecular Weight : 282.12 g/mol
- CAS Number : 1417736-84-5
Structural Characteristics
The structure of the compound features a fluorinated aromatic ring and a dioxaborolane moiety, which is known for its ability to enhance the solubility and bioavailability of pharmaceutical agents.
Antiparasitic Activity
Recent studies have explored the antiparasitic potential of compounds related to this compound. For example:
- Study on Dihydroquinazolinone Analogues : A related compound demonstrated potent activity against Plasmodium falciparum, with an EC50 of 0.010 μM against drug-resistant strains. This indicates that structural modifications can significantly impact biological efficacy .
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Notably:
- Human HepG2 Cells : The compound exhibited moderate cytotoxicity with an IC50 value indicating a need for further optimization to reduce toxicity while maintaining efficacy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxaborolane group may facilitate interactions with biological targets through boron-mediated mechanisms.
Summary of Biological Activities
| Compound | Activity | EC50 (μM) | IC50 (μM) | Notes |
|---|---|---|---|---|
| Dihydroquinazolinone Analog | Antiparasitic | 0.010 | - | Effective against P. falciparum |
| 2-Fluoro Compound | Cytotoxicity | - | Moderate | Tested on HepG2 cells |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Low (5 μM at pH 7.4) |
| Metabolic Stability | Moderate |
| Plasma Half-life | Limited |
Case Study 1: Optimization for Malaria Treatment
In a study focusing on optimizing dihydroquinazolinone scaffolds for malaria treatment, researchers incorporated polar functionalities to improve solubility and metabolic stability without compromising antiparasitic activity. The findings suggest that modifications similar to those in 2-Fluoro compounds could enhance therapeutic efficacy in vivo .
Case Study 2: Structural Modifications Impacting Activity
Another investigation highlighted how structural changes in related compounds influenced their activity against Leishmania species. Compounds with similar dioxaborolane structures showed improved efficacy when polar groups were introduced, indicating a potential pathway for enhancing the activity of 2-Fluoro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
